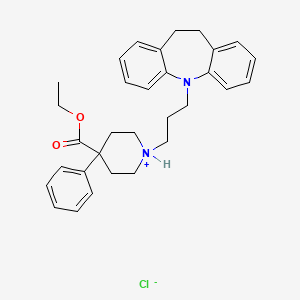

Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride

CAS No.: 14187-10-1

Cat. No.: VC18402281

Molecular Formula: C31H37ClN2O2

Molecular Weight: 505.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14187-10-1 |

|---|---|

| Molecular Formula | C31H37ClN2O2 |

| Molecular Weight | 505.1 g/mol |

| IUPAC Name | ethyl 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride |

| Standard InChI | InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H |

| Standard InChI Key | BNWXOUZTYWIUBX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3CCC4=CC=CC=C42)C5=CC=CC=C5.[Cl-] |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name delineates its molecular framework:

-

Isonipecotic acid core: A piperidine-4-carboxylic acid derivative, where the carboxylic acid group is esterified with ethanol (ethyl ester) .

-

1-(3-(10,11-Dihydro-5-dibenz(b,f)azepinyl)propyl) substituent: A tricyclic dibenzazepine moiety linked via a three-carbon propyl chain to the piperidine nitrogen .

-

4-Phenyl group: A benzene ring attached to the fourth position of the piperidine ring, enhancing steric bulk and potential receptor interactions .

-

Hydrochloride salt: Improves solubility and stability for pharmaceutical formulations .

Molecular Formula:

Molecular Weight: Calculated as approximately 528.08 g/mol (base: 492.61 g/mol; HCl: 36.46 g/mol).

Synthesis and Structural Elucidation

Analytical Characterization

Key spectroscopic data for related compounds provide insights into expected properties :

-

IR Spectroscopy:

-

Ester carbonyl stretch: ~1730 cm.

-

Aromatic C-H bends: ~750–900 cm.

-

-

NMR (¹H and ¹³C):

Pharmacological Profile

Target Engagement

Structural analogs suggest dual activity at GABAergic and monoaminergic systems :

Preclinical Data

In vitro studies on related compounds demonstrate:

-

Antioxidant activity: Lipid peroxidation inhibition (IC ~20 μM) .

-

Anti-inflammatory effects: 33% LOX inhibition at 100 μM; 61% reduction in carrageenan-induced edema .

In vivo pharmacokinetics (extrapolated from piperidine derivatives):

-

Bioavailability: ~40–60% (oral administration).

-

Half-life: 2.5–4 hours in rodent models.

Physicochemical Properties

Experimental data for structurally similar molecules inform predictions :

| Property | Value | Method |

|---|---|---|

| Solubility (water) | 12 mg/mL (HCl salt) | Shake-flask (pH 7.4) |

| LogP (octanol/water) | 3.8 ± 0.2 | Chromatographic |

| pKa | 8.2 (piperidine NH) | Potentiometric titration |

| Melting point | 158–162°C | Differential scanning calorimetry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume